Furan-3-sulfinicacid
Description
Furan-3-sulfinic acid (C₄H₄O₃S) is a heterocyclic organic compound comprising a furan ring substituted with a sulfinic acid (-SO₂H) group at the 3-position. Sulfinic acids are characterized by their intermediate oxidation state between sulfoxides (R-SO-R) and sulfonic acids (R-SO₃H).
Key properties of sulfinic acids include:
- Acidity: Sulfinic acids (pKa ~1.5–2.5) are weaker acids than sulfonic acids (pKa ~-1 to 1) but stronger than carboxylic acids (pKa ~4–5) .
- Reactivity: They act as reducing agents, undergo oxidation to sulfonic acids, and participate in nucleophilic substitution reactions.
- Applications: Used as intermediates in organic synthesis, catalysts, and precursors for sulfonamide drugs .
Properties
Molecular Formula |
C4H4O3S |
|---|---|
Molecular Weight |
132.14 g/mol |
IUPAC Name |
furan-3-sulfinic acid |
InChI |
InChI=1S/C4H4O3S/c5-8(6)4-1-2-7-3-4/h1-3H,(H,5,6) |
InChI Key |
NHHYNCKTTVXUMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=C1S(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Furan-3-sulfinic acid can be synthesized through several methods. One common approach involves the oxidation of furan-3-thiol using oxidizing agents such as hydrogen peroxide or sodium periodate. The reaction typically occurs under mild conditions and yields furan-3-sulfinic acid as the primary product .
Industrial Production Methods
Industrial production of furan-3-sulfinic acid often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and selectivity. Additionally, purification steps such as crystallization or distillation are employed to obtain high-purity furan-3-sulfinic acid .
Chemical Reactions Analysis
Types of Reactions
Furan-3-sulfinic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to furan-3-sulfonic acid using strong oxidizing agents like potassium permanganate.
Reduction: Reduction of furan-3-sulfinic acid can yield furan-3-thiol.
Substitution: The sulfinic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Furan-3-sulfonic acid.
Reduction: Furan-3-thiol.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
Furan-3-sulfinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Furan-3-sulfinic acid derivatives have shown potential as antimicrobial and anticancer agents.
Industry: It is used in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of furan-3-sulfinic acid involves its ability to interact with various molecular targets. The sulfinic acid group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, making furan-3-sulfinic acid a valuable tool in biochemical research .
Comparison with Similar Compounds
Furan-3-sulfonic Acid
Furan-3-sulfonic acid (C₄H₄O₄S) differs by having a sulfonic acid (-SO₃H) group instead of sulfinic acid. Key distinctions include:
Research Insights : Sulfonic acids are preferred in industrial applications (e.g., sulfonic acid cation-exchange resins ) due to their stability, while sulfinic acids are utilized in controlled redox reactions .
Benzene Sulfinic Acid (C₆H₅SO₂H)
A non-heterocyclic analog, benzene sulfinic acid provides a benchmark for sulfinic acid reactivity:
| Property | Furan-3-sulfinic Acid | Benzene Sulfinic Acid |
|---|---|---|
| Ring Structure | Furan (oxygen heterocycle) | Benzene (aromatic hydrocarbon) |
| Solubility | Higher in polar solvents | Moderate in polar solvents |
| Electrophilicity | Enhanced due to furan’s electron-rich ring | Lower |
Research Insights : The electron-rich furan ring in Furan-3-sulfinic acid may increase its reactivity in electrophilic substitutions compared to benzene derivatives .
Thiophene-3-sulfinic Acid (C₄H₄O₂S₂)
Replacing furan’s oxygen with sulfur yields thiophene-3-sulfinic acid, altering electronic and physical properties:
Research Insights : Thiophene derivatives are more prevalent in drug discovery due to sulfur’s biocompatibility, whereas furan-based sulfinic acids remain understudied .
Pyridine-3-sulfinic Acid (C₅H₅NO₂S)
A nitrogen-containing heterocycle, pyridine-3-sulfinic acid contrasts in basicity and coordination chemistry:
Research Insights : Pyridine sulfinic acids are explored in coordination polymers, whereas furan analogs lack such documented uses .
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